2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE
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Overview
Description
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing enzymatic activities and protein functions. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Shares the benzotriazole and acetohydrazide moieties but lacks the fluorophenyl group.
2-(1H-Benzotriazol-1-yl)-1-phenylethanol: Contains a benzotriazole ring but differs in the substituent groups attached to the core structure.
Uniqueness
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12FN5O |
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Molecular Weight |
297.29g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12FN5O/c16-12-6-2-1-5-11(12)9-17-19-15(22)10-21-14-8-4-3-7-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+ |
InChI Key |
ONZBXDLETRZAEB-RQZCQDPDSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)F |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)F |
Origin of Product |
United States |
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